molecular formula C21H23N3O3 B11310621 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11310621
M. Wt: 365.4 g/mol
InChI Key: FFCNYBQJCPVSRP-UHFFFAOYSA-N
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Description

    Reagents: The coupled product from step 3 and an amine.

    Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with an oxazole derivative

  • Step 1: Synthesis of Furan Intermediate

      Reagents: Furan, bromine, and a suitable base.

      Conditions: The reaction is carried out under reflux conditions to obtain the brominated furan derivative.

  • Step 2: Synthesis of Pyrrolidine Intermediate

      Reagents: Pyrrolidine and an alkyl halide.

      Conditions: The reaction is performed in the presence of a strong base such as sodium hydride to form the alkylated pyrrolidine.

  • Step 3: Coupling Reaction

      Reagents: Brominated furan derivative, alkylated pyrrolidine, and an oxazole derivative.

      Conditions: The coupling reaction is facilitated by a palladium catalyst under an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of oxazolidines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and oxazole rings can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both furan and oxazole rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and material science.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-15-6-8-16(9-7-15)20-13-17(23-27-20)21(25)22-14-18(19-5-4-12-26-19)24-10-2-3-11-24/h4-9,12-13,18H,2-3,10-11,14H2,1H3,(H,22,25)

InChI Key

FFCNYBQJCPVSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

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